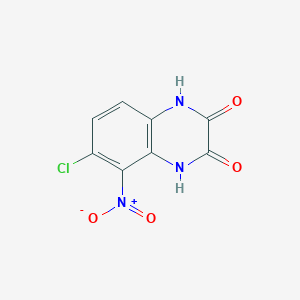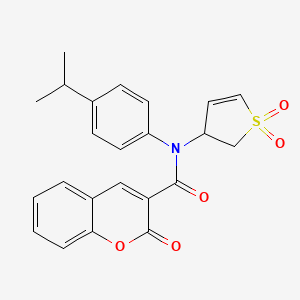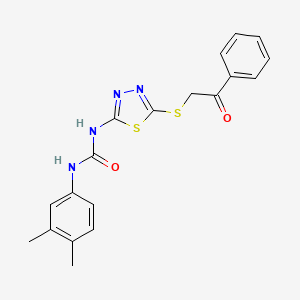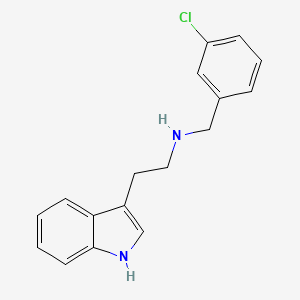
6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” is a chemical compound. It is part of a family of quinoxaline-2,3-diones, which have been evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities .
Synthesis Analysis
The synthesis of quinoxaline-2,3-diones, including “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione”, involves the design and creation of a bioisostere of 3-hydroxyquinolin-2 (1 H )-one, which is a α-hydroxylactam-based inhibitor .Molecular Structure Analysis
The molecular structure of “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” is analyzed using density functional approach B3LYP/6-31G calculations . Quantum chemical parameters such as highest occupied molecular orbital energy (E HOMO), lowest unoccupied molecular orbital energy (E LUMO), energy gap (Δ E), dipole moment (μ), electronegativity (χ), electron affinity (A), global hardness (η), softness (σ), ionization potential (I), the fraction of electrons transferred (∆ N), the global electrophilicity ω, and the total energy were calculated .Chemical Reactions Analysis
Quinoxaline-2,3-diones, including “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione”, have been found to exhibit DAAO inhibitory activities with IC 50 values ranging from 0.6 to 15 μM in vitro . The binding modes with DAAO were revealed through SAR analysis .Physical And Chemical Properties Analysis
The molecular formula of “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” is C8H4ClN3O4, and its molecular weight is 241.59.科学的研究の応用
- In vitro studies revealed that certain quinoxaline-2,3-diones exhibit DAAO inhibitory activities with IC50 values ranging from 0.6 to 15 μM .
- These effects are likely related to the inhibition of spinal hydrogen peroxide, making DAAO inhibitors promising candidates for pain management .
- Insights from SAR analysis can guide the design of highly potent DAAO inhibitors with novel structures .
d-Amino Acid Oxidase (DAAO) Inhibition
Analgesic Effects
Medicinal Chemistry Research
Drug Development
作用機序
将来の方向性
The future directions for “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” and other quinoxaline-2,3-diones could involve further design of highly potent DAAO inhibitors with novel structures . These compounds have been considered as a promising therapeutic application for the nervous system-associated diseases .
特性
IUPAC Name |
6-chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGQYULZQIEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)

methanone](/img/structure/B2529417.png)
![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)

![3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2529426.png)
![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)